N-(pyridin-4-ylmethyl)cyclohexanamine
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the condensation of pyridine derivatives with other chemical entities. For instance, the synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA) was achieved through the condensation of pyridine-4-carboxaldehyde and sulfadiazine . Similarly, Schiff base ligands with pyridine rings have been synthesized and characterized, indicating the versatility of pyridine derivatives in forming various compounds .
Molecular Structure Analysis
The molecular structures of compounds containing pyridine and cyclohexane rings have been studied extensively. For example, the crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines shows effective conformations between the pyridine rings and the bridging cyclohexane rings . The Schiff base ligand mentioned earlier also adopts a chair conformation with the pyridine rings linked at equatorial positions .
Chemical Reactions Analysis
The reactivity of pyridine-containing compounds can be diverse. For instance, cyclometalated Pd(II) and Ir(III) complexes with pyridine ligands have been used in luminescent properties and catalytic applications, such as in oxidation/Suzuki coupling reactions . This demonstrates the potential of pyridine derivatives to participate in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be predicted using computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These methods have been used to characterize the spectroscopic properties of compounds like PY4DA and 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole . Additionally, the antimicrobial activity of some pyridine derivatives has been studied, indicating their potential biological relevance .
Scientific Research Applications
Anticancer Activity
N-(pyridin-4-ylmethyl)cyclohexanamine has been evaluated for its potential in anticancer applications. For example, Kumar et al. (2013) synthesized derivatives of N-(pyridin-4-ylmethyl)cyclohexanamine and tested them for anticancer activity, revealing promising results against several cancer cell lines (Kumar, Roy, & Sondhi, 2013).
Crystal Structure Analysis
The compound's crystal structure has been studied to understand its molecular interactions. Lai, Mohr, and Tiekink (2006) analyzed the crystal packing of N-(pyridin-4-ylmethyl)cyclohexanamine derivatives, shedding light on important intermolecular interactions (Lai, Mohr, & Tiekink, 2006).
Luminescent Properties
N-(pyridin-4-ylmethyl)cyclohexanamine derivatives have been explored for their luminescent properties. Cheng et al. (2013) synthesized chiral cadmium(II) complexes using these derivatives, which exhibited potential as optical materials due to their luminescent characteristics (Cheng, Cao, & Zhang, 2013).
Synthesis and Catalysis
Research also focuses on synthesizing various derivatives of N-(pyridin-4-ylmethyl)cyclohexanamine for catalytic applications. Morimoto et al. (2000) developed chiral ligands from N-(pyridin-4-ylmethyl)cyclohexanamine for copper-catalyzed reactions (Morimoto, Yamaguchi, & Suzuki, 2000).
Electromaterials
Its derivatives have been used in developing novel electromaterials. Liaw, Wang, and Chang (2007) synthesized a poly(pyridine−imide) with a pyridine heterocyclic group and pyrene substituent derived from N-(pyridin-4-ylmethyl)cyclohexanamine, showing good thermal stability and potential for electronic applications (Liaw, Wang, & Chang, 2007).
Chemical Interaction Studies
Studies have also delved into the chemical interactions involving N-(pyridin-4-ylmethyl)cyclohexanamine. Faizi, Mashrai, and Shahid (2014) synthesized a compound from N-(pyridin-4-ylmethyl)cyclohexanamine and studied its chemical interactions and crystal structure (Faizi, Mashrai, & Shahid, 2014).
Safety And Hazards
While specific safety and hazard information for N-(pyridin-4-ylmethyl)cyclohexanamine is not available in the search results, it’s always important to handle chemical compounds with care. Users should refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information .
properties
IUPAC Name |
N-(pyridin-4-ylmethyl)cyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h6-9,12,14H,1-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAPGRIUVWGKBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355153 | |
Record name | N-[(Pyridin-4-yl)methyl]cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-ylmethyl)cyclohexanamine | |
CAS RN |
128802-98-2 | |
Record name | N-[(Pyridin-4-yl)methyl]cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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